N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

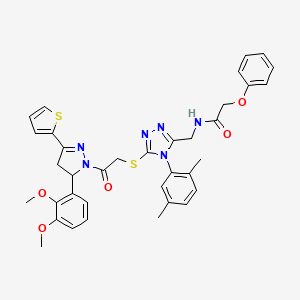

The compound N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a heterocyclic molecule combining pyrazole, triazole, and thiophene moieties. Key structural features include:

- A 4,5-dihydropyrazole core substituted with 2,3-dimethoxyphenyl and thiophen-2-yl groups.

- A 1,2,4-triazole ring linked to a 2,5-dimethylphenyl group and a phenoxyacetamide side chain.

- A thioether (-S-) bridge connecting the pyrazole and triazole systems.

Structural characterization of such compounds typically employs X-ray crystallography (using programs like SHELXL for refinement ) and NMR spectroscopy to resolve substituent effects on chemical environments .

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N6O5S2/c1-23-15-16-24(2)28(18-23)41-32(20-37-33(43)21-47-25-10-6-5-7-11-25)38-39-36(41)49-22-34(44)42-29(19-27(40-42)31-14-9-17-48-31)26-12-8-13-30(45-3)35(26)46-4/h5-18,29H,19-22H2,1-4H3,(H,37,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESCQLYRAYQXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)COC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes multiple bioactive motifs that may contribute to various biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C36H36N6O5S2 |

| Molecular Weight | 696.85 g/mol |

| LogP | 6.3684 |

| Smiles Representation | Cc1ccc(C)c(c1)n1c(CNC(c2cccc(c2)OC)=O)nnc1SCC(N1C(CC(c2cccs2)=N1)c1cccc(c1OC)OC)=O |

The presence of various functional groups such as pyrazoles, triazoles, and phenoxyacetamides suggests a diverse range of biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. For instance:

- Cell Line Studies : The compound has shown satisfactory potential against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with GI50 values indicating effective growth inhibition at micromolar concentrations .

Anti-inflammatory and Antifungal Properties

The structural motifs present in the compound suggest possible anti-inflammatory and antifungal activities. Pyrazole derivatives are frequently associated with these properties due to their ability to inhibit key enzymes involved in inflammatory pathways. Preliminary assays indicate that this compound may exhibit similar activities based on its structural analogies to known bioactive compounds.

While specific mechanisms for N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-y)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-y)methyl)thiophene have not been fully elucidated, the presence of multiple functional groups allows for diverse interactions within biological systems. Pyrazoles are known to engage with various targets including kinases and enzymes involved in cell signaling pathways .

Cytotoxicity Assays

Several studies have reported on the cytotoxic effects of related compounds in vitro:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | Hep-2 | 3.25 | Significant cytotoxicity |

| Compound B | P815 | 17.82 | Moderate cytotoxicity |

| N/A | A549 | 26 | Growth inhibition |

These results underscore the potential for further exploration of N-((5... as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Pyrazole Hybrids

The most relevant analogues are N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (). These share:

- A 1,2,4-triazole core linked to a pyrazole ring via a thioether bridge.

- Variable N-R acetamide substituents.

Key Differences:

Substituent Effects on Properties

- Electron-Donating Groups : The 2,3-dimethoxyphenyl group in the target compound may enhance solubility and binding affinity compared to simpler phenyl groups in analogues .

- Thiophene vs.

- Triazole Substitution : The 2,5-dimethylphenyl group could sterically hinder enzymatic degradation, increasing metabolic stability relative to unsubstituted phenyl analogues .

Q & A

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s supramolecular assembly?

- Methodological Answer : SC-XRD and Hirshfeld surface analysis (CrystalExplorer) map interaction motifs. For example, π-π stacking between thiophene and phenyl rings enhances crystal packing (). Solvent participation (e.g., water bridges in hydrates) affects solubility. Compare with analogs lacking methoxy groups to quantify substituent effects on lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.